

# Physicochemical Properties of Amantadine-d6: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Amantadine-d6

Cat. No.: B15141316

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## Introduction

**Amantadine-d6** is the deuterated form of Amantadine, an antiviral and antiparkinsonian drug. The substitution of six hydrogen atoms with deuterium isotopes makes **Amantadine-d6** a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative analysis by mass spectrometry.<sup>[1]</sup> This guide provides a comprehensive overview of the core physicochemical properties of **Amantadine-d6**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

## Data Presentation

Quantitative data for Amantadine and its deuterated analog are summarized below. Direct experimental values for all physicochemical properties of **Amantadine-d6** are not widely published; therefore, values for Amantadine are provided as a close approximation. The effects of deuteration on these properties are discussed in the subsequent section.

Table 1: General Physicochemical Properties

Property	Amantadine	Amantadine-d6
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N	C <sub>10</sub> H <sub>11</sub> D <sub>6</sub> N[2]
Molecular Weight	151.25 g/mol [3]	157.29 g/mol [2]
CAS Number	768-94-5	1219805-53-4[2]
Appearance	White crystalline powder	Powder[2]

Table 2: Thermal and Solubility Properties

Property	Amantadine	Amantadine-d6
Melting Point	180-192 °C[3]	Not explicitly reported; expected to be slightly different from Amantadine.
Boiling Point	Sublimes	Not explicitly reported; expected to be slightly different from Amantadine.
Solubility (in water)	Freely soluble (6290 mg/L)[3]	Not explicitly reported; expected to be similar to or slightly higher than Amantadine.
pKa	10.58 (basic)[3]	Not explicitly reported; expected to be very similar to Amantadine.

## Effects of Deuteration on Physicochemical Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly influence the physicochemical properties of a molecule. These changes stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, and the increased molecular weight.

- **Melting and Boiling Points:** The effect of deuteration on melting and boiling points can vary. For molecules with significant hydrogen bonding, deuteration can lead to stronger intermolecular forces and thus higher melting and boiling points, as seen with heavy water (D<sub>2</sub>O)[4][5][6]. However, in other cases, changes in crystal lattice packing due to the shorter C-D bond can lead to either an increase or decrease in the melting point.[7]
- **Solubility:** The effect of deuteration on solubility is not straightforward. Changes in intermolecular forces and crystal lattice energy can lead to either increased or decreased solubility in a given solvent.[8]
- **pKa:** The effect on pKa is generally minimal as it is primarily determined by the electronic environment of the acidic or basic group, which is not significantly altered by isotopic substitution in the hydrocarbon backbone.

## Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of **Amantadine-d6**.

### Melting Point Determination

**Principle:** The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range. This method determines the melting range of **Amantadine-d6**.

**Methodology:**

- **Sample Preparation:** A small amount of the powdered **Amantadine-d6** is finely ground to ensure uniform heat distribution.[9][10]
- **Capillary Tube Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[12]

- **Heating and Observation:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[\[10\]](#)
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[\[10\]](#)

## Solubility Determination

**Principle:** Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol determines the solubility of **Amantadine-d6** in water.

**Methodology:**

- **Preparation of Saturated Solution:** An excess amount of **Amantadine-d6** is added to a known volume of purified water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Quantification:** The concentration of **Amantadine-d6** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL).

## Quantitative Analysis by NMR (qNMR)

**Principle:** Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a method for quantifying the amount of a substance in a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.

**Methodology:**

- **Sample Preparation:** A precisely weighed amount of **Amantadine-d6** and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
- **NMR Data Acquisition:** The <sup>1</sup>H NMR spectrum is acquired under conditions that ensure accurate integration, including a long relaxation delay (D1) to allow for complete spin relaxation.
- **Data Processing:** The spectrum is processed (phasing, baseline correction) and the signals for both **Amantadine-d6** and the internal standard are integrated.
- **Purity Calculation:** The purity of the **Amantadine-d6** is calculated using the following formula:  $\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / m_{\text{analyte}}) * (m_{\text{standard}} / MW_{\text{standard}}) * P_{\text{standard}}$  Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

## Quantitative Analysis by Mass Spectrometry (MS) with an Internal Standard

**Principle:** **Amantadine-d6** itself is often used as an internal standard for the quantification of Amantadine in biological matrices. This protocol outlines the general workflow.

### Methodology:

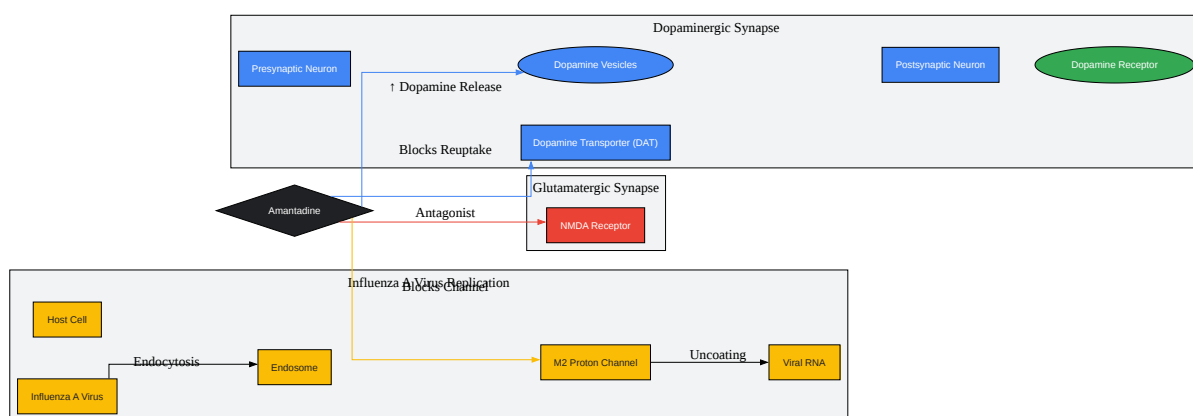
- **Sample Preparation:** To a known volume of the biological sample (e.g., plasma), a known amount of **Amantadine-d6** (the internal standard) is added. The sample is then processed to extract the analyte and internal standard (e.g., protein precipitation followed by solid-phase extraction).
- **LC-MS/MS Analysis:** The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analytes are separated by the LC column and then ionized and detected by the mass spectrometer.
- **Data Acquisition:** The instrument is set to monitor specific precursor-to-product ion transitions for both Amantadine and **Amantadine-d6** (Multiple Reaction Monitoring - MRM).

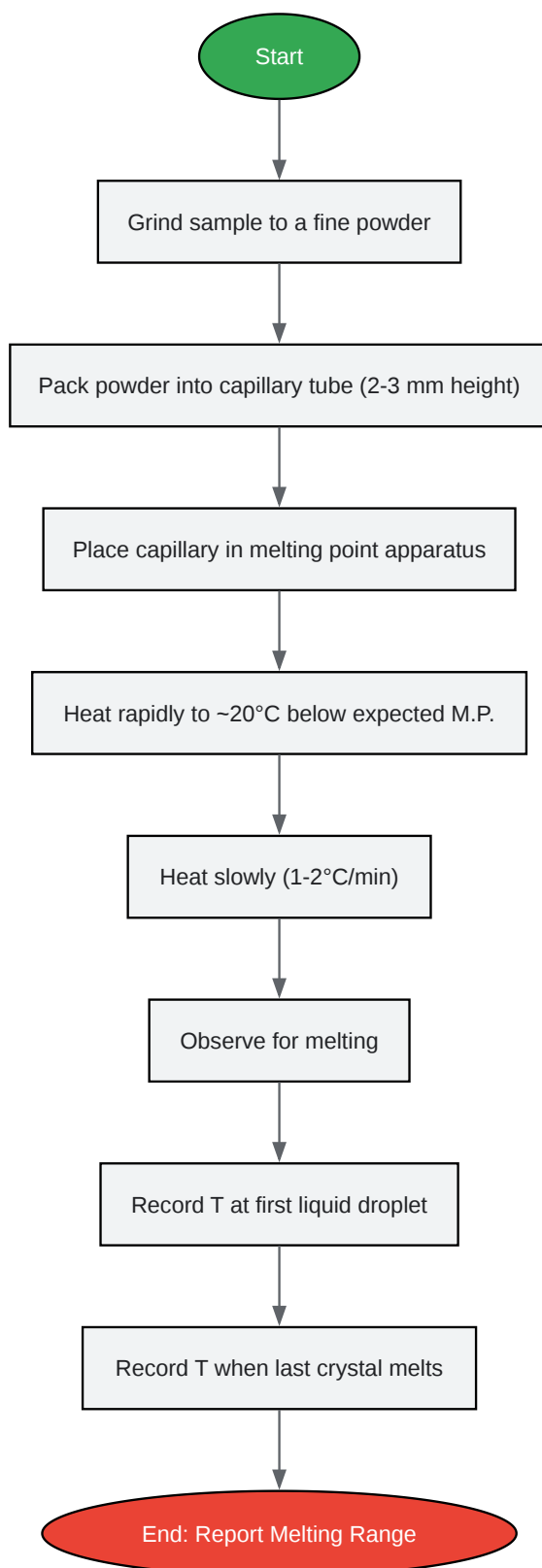
- Quantification: A calibration curve is generated by plotting the ratio of the peak area of Amantadine to the peak area of **Amantadine-d6** against the concentration of Amantadine standards. The concentration of Amantadine in the unknown sample is then determined from this calibration curve.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Mandatory Visualization

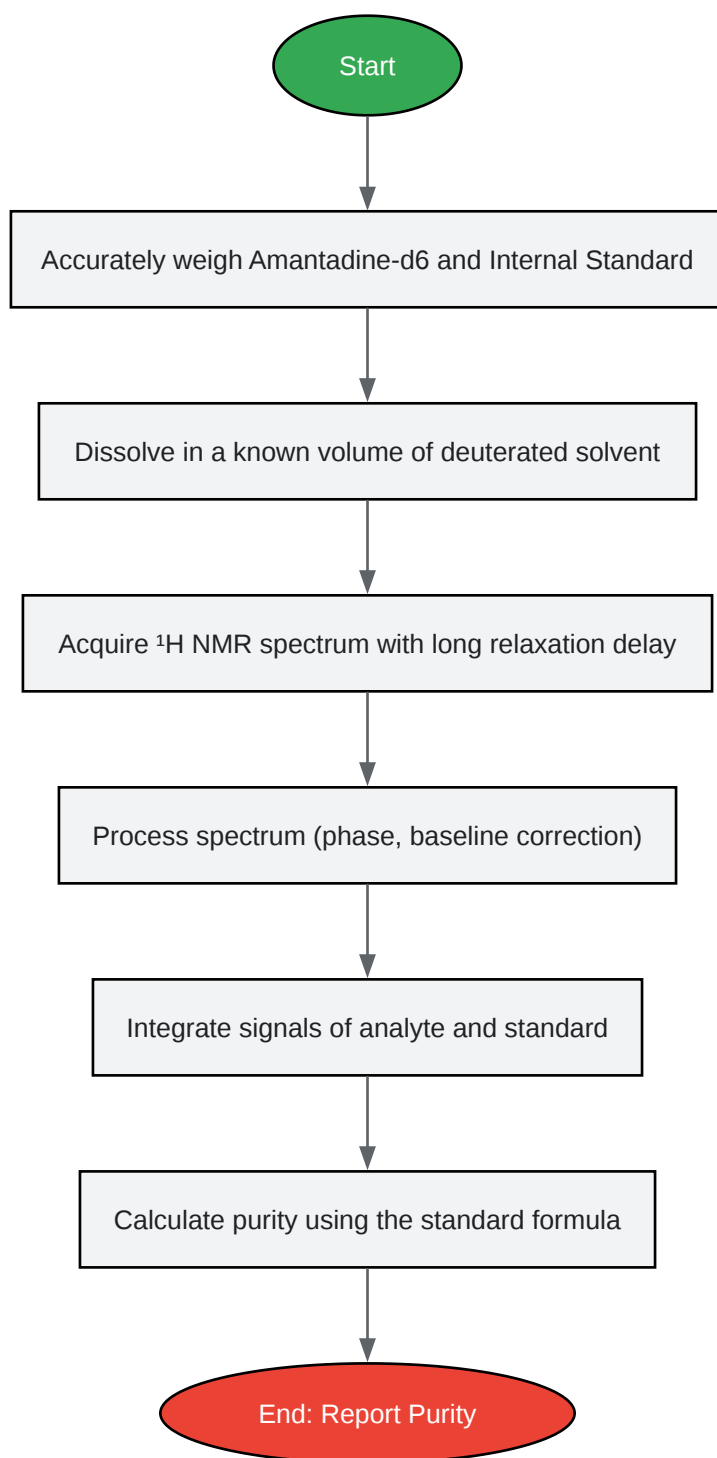
### Mechanism of Action of Amantadine

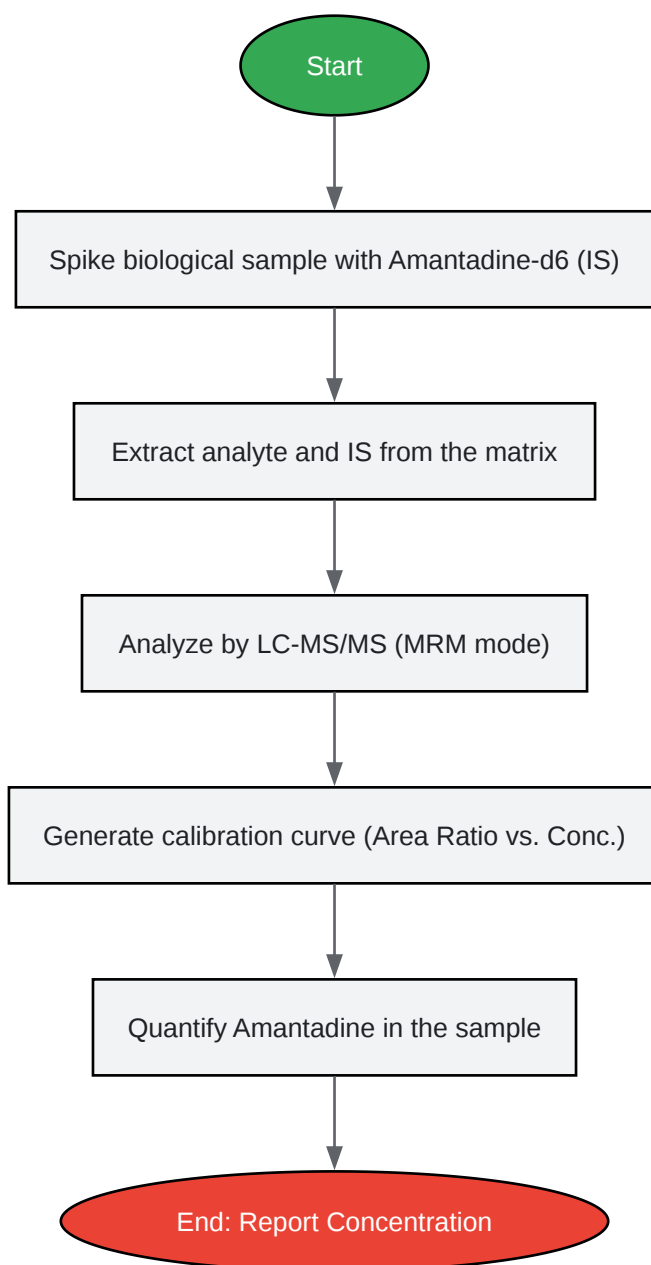
Amantadine exerts its therapeutic effects through multiple mechanisms, primarily impacting dopaminergic and glutamatergic neurotransmission, and exhibiting antiviral activity against influenza A.[\[16\]](#)[\[17\]](#)[\[18\]](#)











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